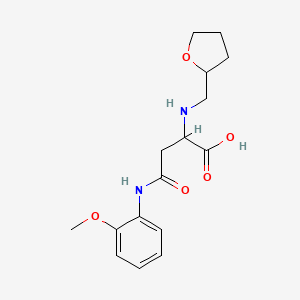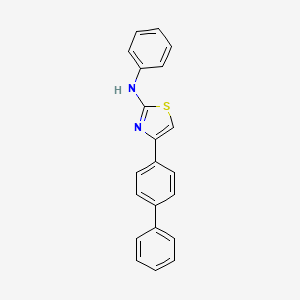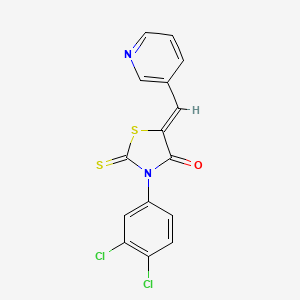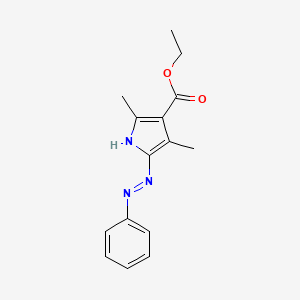![molecular formula C15H13BrN4S B12154681 3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole CAS No. 579446-93-8](/img/structure/B12154681.png)
3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Attachment of the Methylthio Group: The methylthio group can be attached via a nucleophilic substitution reaction using a thiol reagent.
Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridylboronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-pyridyl)-1,2,4-triazole: Lacks the bromophenyl and methylthio groups.
3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole: Similar structure but with different substituents on the triazole ring.
Uniqueness
The presence of the bromophenyl, methylthio, and pyridyl groups in this compound makes it unique compared to other triazole derivatives.
Properties
CAS No. |
579446-93-8 |
|---|---|
Molecular Formula |
C15H13BrN4S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[5-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13BrN4S/c1-20-14(13-7-2-3-8-17-13)18-19-15(20)21-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
InChI Key |
SXSVWYGYNXDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=N3 |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12154605.png)


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12154622.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154626.png)
![methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate](/img/structure/B12154628.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide](/img/structure/B12154632.png)
![3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154633.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12154639.png)

![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12154664.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12154674.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12154686.png)

